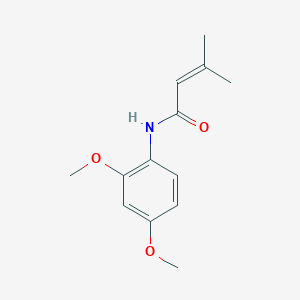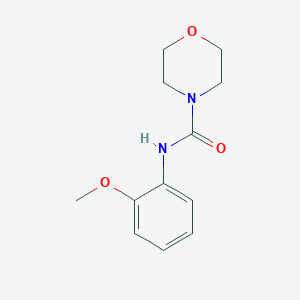
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide, also known as DMBA, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer research. DMBA is a member of the amide family and is known for its ability to induce tumors in experimental animals.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide acts as a carcinogen by inducing DNA damage and mutations in cells. The compound is metabolized by cytochrome P450 enzymes, which convert it to a reactive intermediate that can bind to DNA and cause damage. This damage can lead to mutations, which can result in the development of cancer.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce tumors, N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide has been shown to cause oxidative stress, inflammation, and immune system dysfunction. It has also been linked to changes in hormonal regulation and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide in lab experiments is its ability to induce tumors in a relatively short period of time. This allows researchers to study the effects of potential cancer treatments in a more timely manner. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural carcinogens. Additionally, the use of N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide in animal studies raises ethical concerns related to animal welfare.
Direcciones Futuras
There are several potential future directions for research related to N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide. One area of interest is the development of new cancer treatments that target the mechanisms of carcinogenesis induced by N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide. Another potential direction is the investigation of the effects of environmental toxins on cancer development, using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide as a model compound. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide and its metabolites.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide can be synthesized through a multistep process starting with the reaction of 2,4-dimethoxybenzaldehyde with methyl vinyl ketone, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained by reacting the resulting compound with hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide is commonly used in experimental animal studies to induce tumors, particularly in the mammary gland. This compound is useful in studying the mechanisms of carcinogenesis and the effects of potential cancer treatments. N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide has also been used in studies related to DNA damage and repair, as well as in investigations of the effects of environmental toxins on cancer development.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-13(15)14-11-6-5-10(16-3)8-12(11)17-4/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBXAHATMWOJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-enoic acid, amide, 3-methyl-N-(2,4-dimethoxyphenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)
![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)
![2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)
![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)

![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)


![1-methyl-4-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680569.png)
![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)


